1-(4-Ethylphenyl)-2-(methylthio)propan-1-one
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Overview
Description
1-(4-Ethylphenyl)-2-(methylthio)propan-1-one is an organic compound with a complex structure It is characterized by the presence of an ethyl group attached to a phenyl ring, a methylthio group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one typically involves the reaction of 4-ethylbenzaldehyde with methylthiol in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions.
Purification Techniques: Such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2-(methylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or amines for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
1-(4-Ethylphenyl)-2-(methylthio)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Affecting their activity and function.
Interact with Receptors: Modulating signaling pathways.
Alter Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethylphenyl)propan-1-one: Lacks the methylthio group.
1-(4-Methylphenyl)-2-(methylthio)propan-1-one: Has a methyl group instead of an ethyl group on the phenyl ring.
1-(4-Ethylphenyl)-2-(ethylthio)propan-1-one: Contains an ethylthio group instead of a methylthio group.
Uniqueness
1-(4-Ethylphenyl)-2-(methylthio)propan-1-one is unique due to the presence of both an ethyl group on the phenyl ring and a methylthio group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16OS |
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Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-10-5-7-11(8-6-10)12(13)9(2)14-3/h5-9H,4H2,1-3H3 |
InChI Key |
NAKITPYHQIQSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)SC |
Origin of Product |
United States |
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